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Compound of Interest

Compound Name: 4-Bromo-1-pentene

Cat. No.: B1655104 Get Quote

A Comprehensive Technical Guide to 4-Bromo-1-
Pentene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-bromo-1-pentene, a versatile

bifunctional building block in organic synthesis. The document details its chemical identity

according to IUPAC nomenclature, its CAS registry number for unambiguous identification, and

a summary of its key physicochemical properties. Furthermore, this guide outlines a common

synthetic protocol and illustrates the compound's utility in a representative chemical

transformation.

Chemical Identity and Properties
4-Bromo-1-pentene is a halogenated hydrocarbon featuring both a terminal alkene and a

secondary bromide. This unique structural arrangement allows for a diverse range of chemical

reactions, making it a valuable intermediate in the synthesis of more complex molecules.

The standard nomenclature for this compound, as defined by the International Union of Pure

and Applied Chemistry (IUPAC), is 4-bromopent-1-ene.[1] It is registered under the CAS

number 31950-56-8.[1][2][3][4][5][6]
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The following table summarizes key quantitative data for 4-bromo-1-pentene, facilitating easy

reference and comparison.

Property Value Reference

Molecular Formula C5H9Br [1][2][3][5][6]

Molecular Weight 149.03 g/mol [1][2]

CAS Registry Number 31950-56-8 [1][2][3][4][5][6]

Density 1.244 g/cm³ [2][4]

Boiling Point 118.2 °C at 760 mmHg [2][4]

Refractive Index 1.4500 [2][3]

Flash Point 25.9 °C [2][4]

Melting Point -106.7 °C (estimate) [2][3]

Synthesis and Reactivity
4-Bromo-1-pentene's dual functionality, possessing both a nucleophilic-substitution-ready

carbon-bromine bond and an addition-reaction-prone carbon-carbon double bond, allows for a

wide array of synthetic applications.[4]

Experimental Protocol: Synthesis from Pent-4-en-2-ol
A common laboratory-scale synthesis of 4-bromo-1-pentene involves the bromination of pent-

4-en-2-ol using phosphorus tribromide in the presence of pyridine.

Materials:

Pent-4-en-2-ol

Phosphorus tribromide (PBr₃)

Pyridine

Diethyl ether (Et₂O)
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Standard laboratory glassware for inert atmosphere reactions

Magnetic stirrer and heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere

(e.g., nitrogen or argon), dissolve pent-4-en-2-ol in anhydrous diethyl ether.

Cool the solution in an ice bath to 0 °C.

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the

temperature at 0 °C. A small amount of pyridine is added to neutralize the HBr byproduct.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours until the reaction is complete (monitored by TLC or GC).

Quench the reaction by carefully pouring the mixture over ice water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure 4-bromo-1-pentene.

Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of 4-bromo-1-pentene
from pent-4-en-2-ol.
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Synthesis of 4-Bromo-1-Pentene

Pent-4-en-2-ol + PBr3 + Pyridine in Et2O

Stir at 0°C, then warm to RT

1. Reaction Setup

Aqueous Workup and Extraction

2. Quenching and Extraction

Drying and Solvent Removal

3. Isolation

Purification by Distillation

4. Crude Product

4-Bromo-1-Pentene

5. Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-bromo-1-pentene.

Reactivity and Applications
The presence of two distinct reactive sites in 4-bromo-1-pentene makes it a valuable

precursor in various synthetic pathways. The terminal alkene can undergo reactions such as

hydroboration-oxidation, epoxidation, and dihydroxylation to introduce oxygen-containing
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functional groups.[4] Concurrently, the secondary bromide can participate in nucleophilic

substitution reactions or be utilized in metal-catalyzed cross-coupling reactions to form new

carbon-carbon bonds.[4]

The following diagram illustrates a representative reaction of 4-bromo-1-pentene, specifically

a Grignard reaction followed by reaction with an electrophile.

Grignard Reaction of 4-Bromo-1-Pentene

4-Bromo-1-Pentene

Magnesium (Mg) in THF

1. Reacts with

Pent-4-en-2-ylmagnesium bromide
(Grignard Reagent)

2. Forms

Electrophile (E+)

3. Reacts with

New C-C Bond Formation

4. Results in

Substituted Pentene Derivative

Click to download full resolution via product page

Caption: Formation and reaction of a Grignard reagent from 4-bromo-1-pentene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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